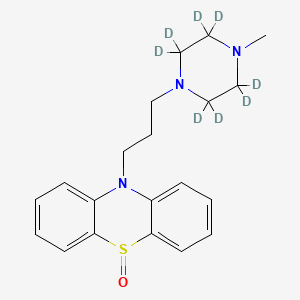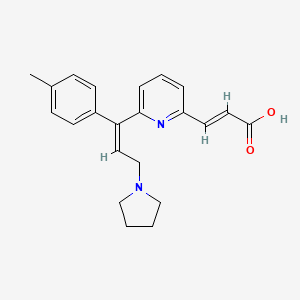
Acrivastine isomer Z
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrivastine isomer Z is a specific geometric isomer of acrivastine, a second-generation H1-receptor antagonist antihistamine. Acrivastine is primarily used for the treatment of allergies and hay fever by blocking histamine H1 receptors, thereby preventing symptoms such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acrivastine isomer Z involves the use of p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials. The synthesis typically includes a palladium-catalyzed coupling reaction . The specific reaction conditions and steps are as follows:
Raw Materials:
p-methyl benzoyl hydrazone and alpha-halogenated pyridine.Catalyst: Palladium.
Reaction: Coupling reaction to form the desired isomer.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Acrivastine isomer Z can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Acrivastine isomer Z has several scientific research applications, including:
Mecanismo De Acción
Acrivastine isomer Z exerts its effects by blocking histamine H1 receptors. This action prevents the binding of histamine, a compound released during allergic reactions, to its receptors. By inhibiting this binding, this compound reduces symptoms such as itching, swelling, and vasodilation . The molecular targets involved include the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: Another second-generation H1-receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Loratadine: A non-sedating antihistamine with a longer duration of action compared to acrivastine.
Triprolidine: The base molecule of acrivastine, with similar antihistamine properties but higher sedative effects.
Uniqueness of Acrivastine Isomer Z
This compound is unique due to its specific geometric configuration, which may influence its binding affinity and efficacy at histamine H1 receptors. This isomer’s distinct structure can result in different pharmacological profiles compared to other isomers and similar compounds .
Propiedades
Fórmula molecular |
C22H24N2O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(E)-3-[6-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13- |
Clave InChI |
PWACSDKDOHSSQD-MUUKASMTSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


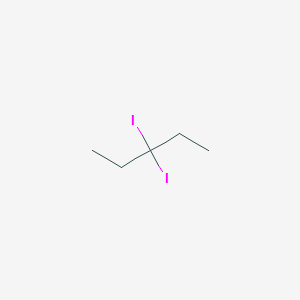

![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
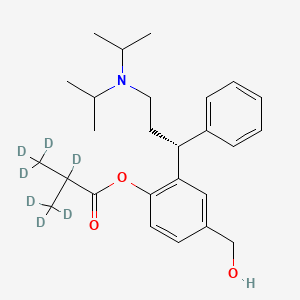
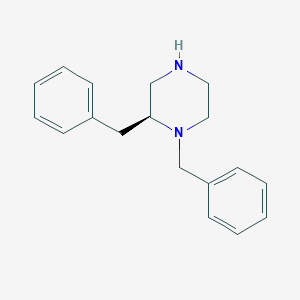
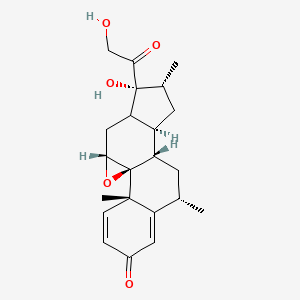
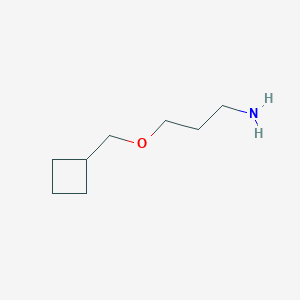
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
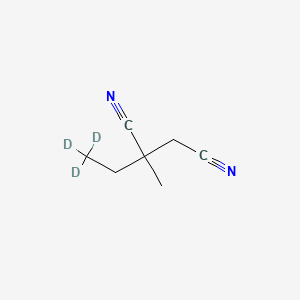
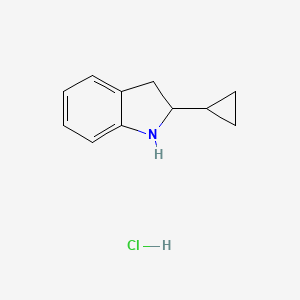
![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)
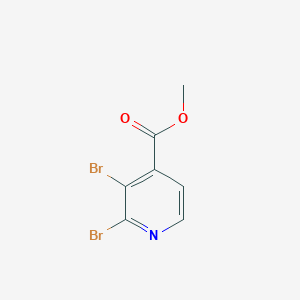
![3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B13447540.png)
